P2X3 Purinoceptor Antagonism: 80 nM Potency vs. ATP Endogenous Ligand
4-(2-Phenoxyethyl)piperidine hydrochloride exhibits measurable antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM, as determined in Xenopus oocyte expression systems [1]. This potency contrasts with the endogenous agonist ATP, which activates P2X3 with an EC50 of 0.5 μM (500 nM) [2], and is approximately 100-fold less potent than the clinical-stage P2X3 antagonist Eliapixant (BAY 1817080, IC50 = 8 nM) . The compound provides a moderate-potency tool for P2X3 target engagement studies where full antagonism may confound physiological readouts.
| Evidence Dimension | P2X3 receptor antagonist potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | ATP (endogenous agonist): EC50 = 500 nM; Eliapixant: IC50 = 8 nM |
| Quantified Difference | Target compound is 6.25-fold more potent than ATP; 10-fold less potent than Eliapixant |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist mode |
Why This Matters
This moderate potency profile makes the compound suitable for mechanistic studies where full P2X3 blockade is undesirable, offering a graded pharmacological intervention compared to highly potent clinical candidates.
- [1] BindingDB. Affinity Data for 4-(2-Phenoxyethyl)piperidine hydrochloride at P2X3 receptor. ChEMBL_149743. View Source
- [2] Frontiers in Pharmacology. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. 2021. View Source
